1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Description

The exact mass of the compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone is 196.08995782 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluoro-3-isopropoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-3-isopropoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

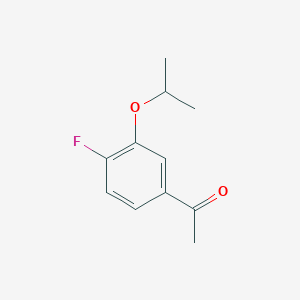

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)14-11-6-9(8(3)13)4-5-10(11)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEHYEJKPMWQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Fluoro-3-isopropoxyphenyl)ethanone molecular structure and formula

Topic: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone molecular structure and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) is a specialized aromatic ketone intermediate used primarily in the synthesis of bioactive small molecules. Characterized by the juxtaposition of an electron-withdrawing fluorine atom and an electron-donating isopropoxy group on an acetophenone scaffold, this molecule serves as a critical pharmacophore building block. Its structural motif—specifically the 3-alkoxy-4-fluoro substitution pattern—is frequently employed in medicinal chemistry to modulate metabolic stability (via fluorine blockade of the para position) and lipophilicity (via the isopropyl ether). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and structural characterization.

Section 1: Molecular Identity & Physicochemical Profile

The molecule consists of a phenyl ring substituted at the 1, 3, and 4 positions. The acetyl group at position 1 defines the parent structure as acetophenone. The steric bulk of the isopropoxy group at position 3, combined with the electronic influence of the fluorine at position 4, creates a unique electronic environment that influences both chemical reactivity and ligand-protein binding interactions.

1.1 Identification Data

| Parameter | Detail |

| IUPAC Name | 1-(4-Fluoro-3-propan-2-yloxyphenyl)ethanone |

| Common Name | 3'-Isopropoxy-4'-fluoroacetophenone |

| CAS Registry Number | 1394962-80-1 |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| SMILES (Canonical) | CC(=O)C1=CC(=C(C=C1)F)OC(C)C |

| InChIKey | VDEHYEJKPMWQCC-UHFFFAOYSA-N |

1.2 Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

Caption: Structural decomposition of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone highlighting functional group positioning.

1.3 Physicochemical Properties

Note: Experimental values for this specific intermediate are scarce in public databases; values below include predicted estimates based on structural analogs (e.g., 3-amino-4-fluoroacetophenone).

-

Physical State: Low-melting solid or viscous oil (Predicted MP: 35–45 °C).

-

Boiling Point: ~280 °C (at 760 mmHg).

-

LogP: ~2.8 (Predicted). The isopropoxy group significantly increases lipophilicity compared to a methoxy analog.

-

Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol); insoluble in water.

Section 2: Synthetic Pathways[7]

The synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone requires careful regiochemical control. Direct Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene is not recommended as the primary route because the strong directing effect of the alkoxy group tends to direct the acetyl group para to itself (position 5), yielding the unwanted isomer 1-(3-fluoro-4-isopropoxyphenyl)ethanone.

The most robust, self-validating protocol utilizes 4-Fluoroacetophenone as the starting material, leveraging the cooperative directing effects of the fluoro and acetyl groups to install functionality at the 3-position.

2.1 Retrosynthetic Analysis

-

Target: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.[1]

-

Disconnection: O-Alkyl bond cleavage.

-

Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (3'-Hydroxy-4'-fluoroacetophenone).

-

Precursor Synthesis: Nitration of 4-fluoroacetophenone followed by reduction and diazotization.

2.2 Detailed Synthetic Protocol

Step 1: Nitration of 4-Fluoroacetophenone

-

Reagents: HNO₃ / H₂SO₄.

-

Mechanism: Electrophilic aromatic substitution. The acetyl group is meta-directing; the fluorine is ortho/para-directing. Position 3 is meta to acetyl and ortho to fluorine. Both groups cooperatively direct the nitro group to position 3.

-

Product: 1-(4-Fluoro-3-nitrophenyl)ethanone.

Step 2: Reduction to Aniline

-

Reagents: Fe/NH₄Cl or H₂/Pd-C.

-

Product: 1-(3-Amino-4-fluorophenyl)ethanone (CAS: 2002-82-6).

Step 3: Hydrolysis (Sandmeyer-type)

-

Reagents: NaNO₂, H₂SO₄, then H₂O/Heat.

-

Product: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS: 949159-95-9).[2][3]

Step 4: O-Alkylation (The Critical Step)

-

Reagents: Isopropyl bromide (or Iodide), K₂CO₃, DMF or Acetonitrile.

-

Conditions: 60–80 °C, 4–12 hours.

-

Protocol:

-

Dissolve 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.0 eq) and stir for 30 mins to generate the phenoxide.

-

Add 2-Bromopropane (1.2 eq) dropwise.

-

Monitor via TLC/HPLC. Upon completion, quench with water and extract with EtOAc.

-

-

Validation: The disappearance of the phenolic -OH signal in IR and the appearance of the isopropyl septet in NMR confirms the product.

2.3 Synthesis Flowchart

Caption: Step-wise synthetic pathway from commercial 4-fluoroacetophenone to the target ether.

Section 3: Structural Characterization

Accurate identification relies on spectroscopic signatures. The following data points are predicted based on the functional group environment.

3.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.60–7.70 (m, 2H): Overlapping signals for H2 (aromatic, meta-coupled) and H6 (aromatic, ortho to carbonyl). The H2 proton will appear as a doublet of doublets or fine multiplet due to F-coupling.

-

δ 7.15 (dd, 1H): H5 proton (ortho to Fluorine). Large

coupling (~8–10 Hz) and ortho coupling to H6. -

δ 4.60 (sept, 1H): Methine proton of the isopropyl group (-OCH (CH₃)₂).

-

δ 2.58 (s, 3H): Methyl protons of the acetyl group (-COCH ₃).

-

δ 1.38 (d, 6H): Methyl protons of the isopropyl group (-OCH(CH ₃)₂).

-

-

¹⁹F NMR:

-

δ -120 to -130 ppm: Typical range for Ar-F with an ortho-alkoxy substituent. The signal will be a multiplet due to proton coupling.

-

3.2 Mass Spectrometry (MS)

-

ESI-MS: [M+H]⁺ = 197.23 Da.

-

Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, often observed as a loss of propene to generate the phenol cation.

Section 4: Pharmaceutical Applications & Reactivity[9][10]

4.1 Pharmacophore Utility

The 3-isopropoxy-4-fluoro motif is a strategic design element in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, ALK) and GPCR ligands.

-

Metabolic Stability: The fluorine atom at position 4 blocks metabolic oxidation (hydroxylation) at the para-position, a common clearance pathway for aromatic rings.

-

Lipophilicity: The isopropoxy group adds significant hydrophobic bulk compared to a methoxy group, improving cell membrane permeability and potentially filling hydrophobic pockets in enzyme active sites.

4.2 Reactivity Profile

-

Carbonyl Chemistry: The acetyl group at position 1 is amenable to:

-

Reduction: To the secondary alcohol (using NaBH₄) or ethyl group (Wolff-Kishner/Clemmensen).

-

Condensation: With amines to form imines/oximes, or in Claisen-Schmidt condensations to form chalcones (precursors to flavonoids/heterocycles).

-

Halogenation: Alpha-bromination (using Br₂) to form alpha-bromoacetophenones, which are potent alkylating agents and precursors to thiazoles and imidazoles.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone under standard conditions

An In-Depth Technical Guide to the Stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Under Standard Conditions

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for assessing the chemical stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, a substituted acetophenone derivative of interest in pharmaceutical and chemical research. The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and the development of stable formulations. This document outlines a systematic approach to evaluating the intrinsic stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] We will delve into the theoretical and practical aspects of study design, experimental execution, and the prediction of potential degradation pathways. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of stability testing.

Introduction to 1-(4-Fluoro-3-isopropoxyphenyl)ethanone and the Imperative of Stability Testing

1-(4-Fluoro-3-isopropoxyphenyl)ethanone, with the molecular formula C₁₁H₁₃FO₂, is a ketone featuring a fluorinated and isopropoxy-substituted benzene ring.[3] Its chemical structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Chemical Structure:

A representation of the chemical structure of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.

The intrinsic stability of a chemical entity is a cornerstone of its development profile.[4] Stability studies are not merely a regulatory requirement but a fundamental scientific investigation into a molecule's behavior under various environmental influences.[2][4] Forced degradation, or stress testing, is a critical component of these studies, designed to intentionally degrade the compound to identify potential degradation products and elucidate degradation pathways.[1][2] This information is invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods that can accurately measure the compound and its impurities over time.[1][4]

The Strategic Framework of a Forced Degradation Study

A forced degradation study for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone should be designed to achieve a target degradation of 5-20%.[1] Degradation below this range may not be sufficient to identify minor degradants, while excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions. The study should encompass the following stress conditions as stipulated by ICH Q1A(R2) guidelines:[1]

-

Acid Hydrolysis: To assess susceptibility to degradation in acidic environments.

-

Base Hydrolysis: To evaluate stability in alkaline conditions.

-

Oxidation: To determine the potential for oxidative degradation.

-

Thermal Stress: To understand the impact of heat on the compound's stability.

-

Photostability: To assess degradation upon exposure to light.

The following diagram illustrates the overarching workflow of a forced degradation study.

Caption: A generalized workflow for a forced degradation study.

Hypothesized Degradation Pathways

Based on the functional groups present in 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, several degradation pathways can be postulated.

A. Hydrolysis of the Isopropoxy Ether: The ether linkage is a potential site for both acid and base-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the isopropyl group a better leaving group (as isopropanol). This would result in the formation of 1-(4-Fluoro-3-hydroxyphenyl)ethanone .[5][6]

-

Base-Catalyzed Hydrolysis: While generally less reactive than acid-catalyzed hydrolysis for ethers, strong basic conditions at elevated temperatures could potentially cleave the ether bond.

B. Oxidation: The aromatic ring and the acetyl group present sites for potential oxidation.

-

The isopropyl group could be oxidized.

-

The aromatic ring could undergo hydroxylation, although this is less likely under standard peroxide stress conditions.

C. Photodegradation: Aromatic ketones can be susceptible to photodegradation. The presence of a fluorine atom could also influence the photolytic stability. Photolytic cleavage of the C-F bond or reactions involving the acetyl group are possibilities. Studies on polybrominated diphenyl ethers have shown that halogen-carbon bonds can be cleaved upon exposure to light.[7]

The following diagram illustrates the primary hypothesized degradation pathway.

Caption: Hypothesized primary degradation pathway via ether hydrolysis.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting a forced degradation study on 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. A stock solution of the compound at a concentration of 1 mg/mL is recommended.[8]

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 25 mg of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol).

-

Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate stressor solution.

Acid Hydrolysis

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 1.0 M hydrochloric acid.[8]

-

Dilute to volume with the solvent used for the stock solution.

-

Transfer the solution to a suitable container and heat at 60°C.[8]

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 1.0 M sodium hydroxide before analysis.

Base Hydrolysis

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 1.0 M sodium hydroxide.[8]

-

Dilute to volume with the solvent.

-

Keep the solution at room temperature.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 1.0 M hydrochloric acid before analysis.

Oxidative Degradation

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 3% hydrogen peroxide.[1]

-

Dilute to volume with the solvent.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

Thermal Degradation

-

Place a solid sample of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in a stability chamber at 60°C.[8]

-

Separately, prepare a solution of the compound (e.g., 0.1 mg/mL in the chosen solvent) and store it at 60°C.

-

Sample the solid and the solution at 1, 3, and 7 days.

Photostability Testing

-

Expose a solid sample and a solution of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[2][8]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

Recommended Analytical Methodology

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of analyzing the outcomes of a forced degradation study.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is essential for the identification and structural elucidation of the degradation products.

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table.

| Stress Condition | Duration/Temp. | % Assay of Parent Compound | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| 0.1 M HCl | 24 hours / 60°C | ||||

| 0.1 M NaOH | 24 hours / RT | ||||

| 3% H₂O₂ | 24 hours / RT | ||||

| Thermal (Solid) | 7 days / 60°C | ||||

| Thermal (Solution) | 7 days / 60°C | ||||

| Photolytic | 1.2 million lux-hrs |

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for investigating the stability of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. By systematically applying the principles of forced degradation as outlined by the ICH, researchers can gain a thorough understanding of the compound's intrinsic stability. The proposed experimental protocols and analytical methodologies offer a robust starting point for these investigations. The elucidation of degradation pathways and the identification of degradation products are critical for ensuring the quality, safety, and efficacy of any potential products derived from this compound.

References

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

EAWAG BBD/PPS. Phenol Family Degradation Pathway Map. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 56-68.

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

- Watanabe, I., & Tatsukawa, R. (1987). Degradation pathways of decabromodiphenyl ether during hydrothermal treatment.

- Schauer, F., et al. (1998). Proposed pathway for the degradation of diphenyl ethers by Trametes versicolor. Applied and Environmental Microbiology, 64(5), 1883-1888.

- Stapleton, H. M., & Dodder, N. G. (2008). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology, 42(9), 3328–3334.

-

PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1394962-80-1 | 1-(4-Fluoro-3-isopropoxyphenyl)ethan-1-one - AiFChem [aifchem.com]

- 4. onyxipca.com [onyxipca.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Note: Synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone via Catalytic Williamson Etherification

Introduction & Mechanistic Rationale

The compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) is a highly valued molecular building block in pharmaceutical development. Its unique stereoelectronic profile—combining a hydrogen-bond-accepting ketone, a lipophilic isopropoxy group, and a metabolically stable fluorine atom—makes it an ideal aryl moiety for designing positive allosteric modulators, such as those targeting the NMDA receptor (GluN2B/C/D subtypes)[1]. While this compound is commercially available[2], establishing a robust, scalable in-house synthesis protocol is critical for drug discovery pipelines requiring custom isotopic labeling or derivative synthesis.

The most efficient synthetic route relies on the alkylation of 1-(4-fluoro-3-hydroxyphenyl)ethanone [3] using 2-bromopropane. However, this transformation presents a classic mechanistic challenge: the competition between bimolecular nucleophilic substitution (

To circumvent this and drive the

Retrosynthetic Analysis & Reaction Pathway

The target molecule can be synthesized de novo from 4-fluoroacetophenone via a three-step sequence (nitration, reduction, diazotization) to yield the key phenolic precursor, followed by the definitive alkylation step.

Fig 1: Retrosynthetic and forward synthesis pathway for the target molecule.

Experimental Workflow

Fig 2: Step-by-step experimental workflow for the Williamson ether synthesis.

Quantitative Data & Reagent Specifications

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 1-(4-Fluoro-3-hydroxyphenyl)ethanone | 154.14 | 1.0 eq | 1.54 g (10 mmol) | Limiting Reagent |

| 2-Bromopropane | 123.00 | 1.5 eq | 1.41 mL (15 mmol) | Alkylating Agent |

| Potassium Carbonate (K | 138.21 | 2.5 eq | 3.45 g (25 mmol) | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 eq | 166 mg (1.0 mmol) | Nucleophilic Catalyst |

| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 15.0 mL | Polar Aprotic Solvent |

Step-by-Step Methodology

Phase 1: Reactor Setup & Deprotonation

-

Preparation : Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N

) for 5 minutes to displace ambient moisture, which can competitively hydrolyze the alkyl halide. -

Charge : Add 1.54 g of 1-(4-fluoro-3-hydroxyphenyl)ethanone and 15 mL of anhydrous DMF to the flask. Stir until fully dissolved.

-

Deprotonation : Slowly add 3.45 g of finely powdered, anhydrous K

CO-

Self-Validation: The solution will transition from a pale yellow to a deeper, vibrant orange/yellow hue. This chromic shift is the visual confirmation of the phenoxide anion generation. Stir at room temperature for 15 minutes.

-

Phase 2: Catalysis & Alkylation

-

Catalyst Addition : Add 166 mg of KI to the stirring suspension.

-

Electrophile Introduction : Using a syringe, add 1.41 mL of 2-bromopropane dropwise over 2 minutes.

-

Causality: 2-bromopropane is highly volatile (b.p. 59 °C). Adding it to a room-temperature mixture prevents immediate flash vaporization.

-

-

Heating : Submerge the flask in a pre-heated oil bath set strictly to 60 °C.

-

Causality: Maintaining the temperature at 60 °C optimizes the

trajectory while keeping the internal temperature just at the boiling point of the alkylating agent, ensuring it refluxes gently without escaping the condenser.

-

-

Reaction Monitoring : Stir vigorously for 12 hours.

-

Self-Validation: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The starting phenol (

, stains intensely with KMnO

-

Phase 3: Workup & Purification

-

Quenching : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water to quench the reaction and dissolve the inorganic salts (K

CO -

Extraction : Extract the aqueous layer with Ethyl Acetate (3

30 mL).-

Self-Validation: Check the pH of the residual aqueous layer; it should be strongly basic (pH 9-10). Spot the aqueous layer on a TLC plate to ensure no product remains trapped in the water/DMF phase.

-

-

Washing : Wash the combined organic layers with a 5% aqueous LiCl solution (2

20 mL) to remove trace DMF, followed by brine (30 mL). -

Drying & Concentration : Dry the organic phase over anhydrous Na

SO -

Purification : Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc). Isolate the fractions corresponding to

and concentrate to yield the pure product as a pale yellow oil/solid.

Analytical Characterization

To validate the structural integrity of the synthesized 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, perform the following spectroscopic analyses:

-

H NMR (400 MHz, CDCl

- 7.55 (dd, 1H, Ar-H ortho to isopropoxy)

- 7.50 (ddd, 1H, Ar-H para to isopropoxy)

- 7.10 (dd, 1H, Ar-H ortho to fluoro)

-

4.60 (septet,

-

2.55 (s, 3H, -C(=O)CH

-

1.38 (d,

-

LC-MS (ESI+) : Expected

Troubleshooting & Optimization

| Observed Issue | Mechanistic Cause | Recommended Solution |

| Incomplete Conversion (Starting material remains on TLC) | Loss of volatile 2-bromopropane during heating. | Ensure the reflux condenser is properly chilled. Add an additional 0.5 eq of 2-bromopropane and stir for 4 more hours. |

| Low Yield / Alkene Byproducts | E2 elimination outcompeting | Ensure KI was added (Finkelstein catalyst). Do not exceed 65 °C. |

| Product Contaminated with DMF | Incomplete removal of polar aprotic solvent during workup. | Increase the number of 5% aqueous LiCl washes. LiCl highly effectively partitions DMF into the aqueous phase. |

References

1.2 - sigmaaldrich.com[2] 2.1 - acs.org[1] 3.3 - nih.gov[3] 4. 4 - wikipedia.org[4] 5. 5 - smolecule.com[5]

Sources

Application Note: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process R&D Scientists, and Drug Development Professionals.

Introduction & Pharmacophore Rationale

The compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) has emerged as a highly privileged building block in modern medicinal chemistry. Featuring a unique stereoelectronic profile, this acetophenone derivative serves as a versatile precursor for synthesizing complex heterocycles, including pyrimidines, pyrazoles, and thiazoles.

The rationale for incorporating the 4-fluoro-3-isopropoxyphenyl moiety into active pharmaceutical ingredients (APIs) is grounded in specific structural advantages:

-

Metabolic Stability (C4-Fluorine): The fluorine atom at the para position effectively blocks CYP450-mediated aromatic hydroxylation, a common metabolic soft spot in drug candidates[1].

-

Hydrophobic Pocket Occupation (C3-Isopropoxy): The bulky, branched isopropoxy group provides a localized lipophilic vector. This specific geometry has been shown to perfectly occupy hydrophobic sub-pockets in the hinge regions of kinases and allosteric sites of ion channels.

-

Synthetic Versatility (Acetyl Group): The methyl ketone serves as a reactive handle for divergent synthesis, allowing for alpha-halogenation, aldol condensations, and reductive aminations.

Key Target Applications in Recent Therapeutics

The utility of this intermediate is validated by its presence in several advanced preclinical and clinical candidates:

-

GluN2B/C/D Biased Positive Allosteric Modulators (PAMs): Recent studies in the Journal of Medicinal Chemistry demonstrate that incorporating the 4-fluoro-3-isopropoxyphenyl group significantly improves the doubling concentration and binding affinity of thienopyrimidinone derivatives targeting the N-methyl-d-aspartate (NMDA) receptor[1].

-

MST1 Kinase Inhibitors: Patent literature highlights the use of this moiety in synthesizing selective mammalian sterile 20-like kinase 1 (MST1) modulators, which are being developed as therapeutics for diabetes and liver regeneration[2].

-

MNK2 Kinase Inhibitors: In-silico and in vitro evaluations of isoindolin-1-one and pyrido[3,2-d]pyrimidine scaffolds have shown that the 4-fluoro-3-isopropoxyphenyl group forms critical stabilizing interactions within the MNK2 binding pocket, making it a potent anti-cancer target[3].

Divergent Synthetic Workflows

The following diagram illustrates the primary synthetic pathways utilizing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone to access various API classes.

Divergent synthetic pathways of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone to targeted APIs.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints.

Protocol A: Highly Selective Alpha-Bromination

Objective: Synthesis of 2-Bromo-1-(4-fluoro-3-isopropoxyphenyl)ethanone.

Causality & Rationale: Traditional bromination using

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in 30 mL of Chloroform (

) in a 100 mL round-bottom flask. -

Reagent Addition: Suspend 20.0 mmol of finely ground

in 30 mL of Ethyl Acetate (EtOAc) and add it to the reaction flask. -

Reaction Execution: Equip the flask with a reflux condenser and heat to 75°C with vigorous stirring.

-

Self-Validation (Visual Check): The initial mixture will be dark green/black. As the reaction proceeds, the

is reduced to Copper(I) bromide ( -

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the white

precipitate. Wash the filter cake with 20 mL of EtOAc. -

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude phenacyl bromide can be used directly for Hantzsch thiazole syntheses or recrystallized from hexanes/EtOAc.

Protocol B: Claisen-Schmidt Condensation to Chalcone

Objective: Synthesis of (E)-3-aryl-1-(4-fluoro-3-isopropoxyphenyl)prop-2-en-1-one. Causality & Rationale: Chalcones are essential precursors for synthesizing pyrazoles and pyrimidines (crucial for MST1/MNK2 inhibitors). A base-catalyzed aldol condensation is preferred here because the electron-rich acetophenone acts as an excellent nucleophile upon enolate formation.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone and 10.0 mmol of the desired substituted benzaldehyde in 25 mL of absolute ethanol.

-

Enolization: Cool the solution to 0°C in an ice bath. Slowly add 5 mL of a 40% aqueous Sodium Hydroxide (NaOH) solution dropwise over 10 minutes to prevent localized heating and side-reactions (e.g., Cannizzaro reaction of the aldehyde).

-

Reaction Execution: Remove the ice bath and stir the mixture at room temperature for 12-16 hours.

-

Self-Validation (Visual & Analytical Check): The product will precipitate out of the solution as a brightly colored (usually yellow) solid due to the extended conjugation of the enone system. TLC (Hexanes:EtOAc 4:1) will show the disappearance of the UV-active starting materials.

-

Workup: Pour the reaction mixture into 100 mL of ice water and neutralize with 1M HCl until pH ~7.

-

Isolation: Filter the precipitated solid under vacuum, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 45°C. Confirm the trans geometry via

-NMR (vinylic protons will appear as two doublets with a coupling constant

Quantitative Data Presentation

The table below summarizes the physicochemical impact of integrating the 4-fluoro-3-isopropoxyphenyl moiety compared to unsubstituted analogs, highlighting its pharmacokinetic advantages.

| Property / Parameter | Unsubstituted Phenyl Core | 4-Fluoro-3-isopropoxyphenyl Core | Impact on Drug Development |

| Metabolic Soft Spots | High (C4 oxidation) | Low (Blocked by Fluorine) | Increased |

| cLogP Contribution | ~2.1 | ~3.7 | Enhanced membrane permeability and CNS penetration[1]. |

| Steric Bulk (Volume) | Low | High (Branched Isopropoxy) | Improved selectivity for kinase hinge regions[3]. |

| Electronic Profile | Neutral | Electron-rich (inductive/resonance) | Modulates pKa of adjacent amines/amides. |

References

-

Fritzemeier RG, Akins NS, Arcoria PJ, et al. Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Journal of Medicinal Chemistry. 2025 May 8;68(9):9303-9322.[Link]

- Selective mammalian sterile 20-like kinase 1 (mst1) modulator compounds as therapeutics for diabetes and liver regeneration.

-

Han Y, Zhang H, Wang S, Zhao L. Biomedical and Therapeutics LETTERS Structure-Based Virtual Screening, ADMET prediction and Molecular Dynamics simulation of isoindolin-1-one scaffolds as potential inhibitors of MNK2. Biomedical and Therapeutics Letters. 2024.[Link]

- Pyrazole compound and pharmaceutical use thereof (SGLT1 Inhibitors).

Sources

- 1. Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2025101652A1 - Selective mammalian sterile 20-like kinase 1 (mst1) modulator compounds as therapeutics for diabetes and liver regeneration - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Application Note: Optimized Alkylation Procedures for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Executive Summary

This Application Note details the synthetic pathways for producing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1), a critical intermediate in the synthesis of various pharmacophores, including mGluR5 antagonists and Factor D inhibitors.

The core challenge in synthesizing this molecule lies in the steric hindrance and elimination potential of the isopropyl group during the alkylation of the phenolic precursor, 1-(4-Fluoro-3-hydroxyphenyl)ethanone . This guide provides two field-proven protocols:

-

Method A (Standard): A robust, cost-effective Williamson ether synthesis using

in DMF, optimized for scale-up. -

Method B (Accelerated): A high-yield protocol using

in Acetonitrile for rapid kinetics and difficult substrates.

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule is constructed via the O-alkylation of a phenol. The presence of the fluorine atom at the para position (relative to the acetyl group) and the hydroxyl at the meta position defines the regiochemistry.

-

Target: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone[1]

-

Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS: 949159-95-9)

-

Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.

Mechanistic Pathway & Critical Control Points

The reaction proceeds via an S_N2 mechanism . However, because the alkylating agent is a secondary halide (isopropyl), there is a significant competition between Substitution (

-

The Trap: Strong bases (e.g., NaH, NaOH) or high temperatures often lead to the dehydrohalogenation of 2-bromopropane, producing propene gas and reducing yield.

-

The Solution: Use of weak, non-nucleophilic bases (

,

Reaction Pathway Diagram (Graphviz)

Figure 1: Mechanistic pathway highlighting the competition between the desired substitution (S_N2) and the elimination side reaction.[2]

Experimental Protocols

Method A: Cost-Effective Scale-Up ( / DMF)

Recommended for gram-to-kilogram scale synthesis where reagent cost is a priority.

Reagents:

-

1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 equiv)

-

2-Bromopropane (1.5 - 2.0 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 - 3.0 equiv) -

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-(4-Fluoro-3-hydroxyphenyl)ethanone (10.0 g, 64.9 mmol) and anhydrous DMF (100 mL).

-

Activation: Add

(17.9 g, 129.8 mmol) and catalytic KI (1.08 g, 6.5 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution typically turns yellow/orange. -

Alkylation: Add 2-Bromopropane (12.2 mL, 129.8 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C . Stir for 12–16 hours.

-

Critical Control: Do not exceed 80°C to minimize propene formation.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or HPLC.[3] If starting material remains, add an additional 0.5 equiv of 2-bromopropane.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with water (2x) and brine (1x). Dry over

, filter, and concentrate in vacuo. -

Isolation: The crude oil often crystallizes upon standing or can be purified via silica gel chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 85–92%[4]

Method B: High-Purity / Fast Kinetics ( / MeCN)

Recommended for medicinal chemistry (mg scale) or when the substrate is sensitive to high temperatures.

Reagents:

-

1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 equiv)

-

2-Iodopropane (1.5 equiv) - More reactive than bromide

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN), anhydrous

Protocol:

-

Setup: Dissolve the phenol (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

-

Addition: Add

(2.0 equiv). The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide. -

Reaction: Add 2-Iodopropane (1.5 equiv). Heat to reflux (82°C) for 2–4 hours.

-

Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 90–95% (Faster reaction time).

Analytical Data & Quality Control

To ensure the integrity of the synthesized product, compare results against these standard parameters.

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | Crystallizes slowly. |

| Look for the septet at 4.6 ppm (characteristic of isopropoxy). | ||

| LC-MS | Molecular Weight: 196.22 | |

| TLC ( | ~0.45 (Hexane/EtOAc 4:1) | Phenol precursor will be lower (~0.15). |

Troubleshooting & Optimization Logic

Use this decision tree to resolve common synthetic issues.

Figure 2: Troubleshooting logic for optimizing the alkylation yield.

References

-

PubChem. (2025).[5][6] 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (Compound Summary). National Library of Medicine. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

-

Beilstein J. Org. Chem. (2017).[7][8] Synthesis of 1-indanones and related acetophenones.[Link]

Sources

- 1. 1394962-80-1 | 1-(4-Fluoro-3-isopropoxyphenyl)ethan-1-one - AiFChem [aifchem.com]

- 2. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]

- 3. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]

- 6. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. ossila.com [ossila.com]

Scalable Synthesis Routes for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone: Application Notes & Protocols

Executive Summary

The compound 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1) is a highly valued fluorinated acetophenone building block widely utilized in the development of active pharmaceutical ingredients (APIs) and specialty agrochemicals. Its unique structural motif—a para-fluoro group coupled with a meta-isopropoxy ether—imparts distinct metabolic stability and lipophilicity profiles critical for drug discovery. This application note details a robust, highly regioselective, and scalable four-step synthetic route designed to bypass the limitations of direct Friedel-Crafts acylation, ensuring high isomeric purity and industrial viability.

Retrosynthetic Analysis & Route Selection

The Regioselectivity Challenge

A naive retrosynthetic approach might suggest the Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene to install the acetyl group. However, this route is fundamentally flawed due to competing directing effects. The isopropoxy group (-OiPr) is a strongly activating, ortho/para-directing substituent, whereas the fluoro group (-F) is weakly deactivating but also ortho/para-directing. In an electrophilic aromatic substitution, the strongly activating -OiPr group dominates, directing the incoming acetylium ion predominantly to its para position (C5). This yields 1-(3-fluoro-4-isopropoxyphenyl)ethanone, completely missing the target substitution pattern.

The Synergistic Solution

To achieve the correct 1,4-relationship between the acetyl and fluoro groups, 4-fluoroacetophenone must be utilized as the starting material. The synthesis relies on a highly regioselective nitration step. The acetyl group is strongly deactivating and meta-directing (directing to C3). Concurrently, the fluoro group is ortho/para-directing (directing to C3 and C5, which are equivalent). Thus, both substituents synergistically direct the nitronium ion exclusively to the 3-position, yielding 4-fluoro-3-nitroacetophenone 1. Subsequent chemoselective reduction, diazotization-hydrolysis, and S_N2 O-alkylation construct the target molecule with pristine regiocontrol.

Synergistic directing effects in the nitration of 4-fluoroacetophenone.

Retrosynthetic pathway for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 4-Fluoro-3-nitroacetophenone (CAS: 400-93-1). Causality Check: Performing the reaction at strictly sub-zero temperatures (-15 °C to 0 °C) suppresses oxidative cleavage of the acetyl group and prevents over-nitration, ensuring a self-validating high-purity crude profile 1.

-

Charge a jacketed glass reactor with 4-fluoroacetophenone (1.0 eq) and concentrated H₂SO₄ (5 volumes).

-

Engage mechanical stirring and cool the internal temperature to -15 °C using a cryostat.

-

Prepare a mixed acid solution of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2 volumes).

-

Add the mixed acid dropwise via an addition funnel over 1 hour, strictly maintaining the internal temperature below 0 °C.

-

Stir the mixture at -15 °C for an additional 80 minutes.

-

Workup: Quench by pouring the reaction mixture slowly over crushed ice. Extract the aqueous phase with Ethyl Acetate (EtOAc) (2 × 10 volumes). Wash the combined organic layers with water, saturated NaHCO₃ (until pH ~7), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the product as an off-white solid.

Step 2: Chemoselective Béchamp Reduction

Objective: Synthesis of 3-Amino-4-fluoroacetophenone. Causality Check: Standard catalytic hydrogenation (Pd/C, H₂) is explicitly avoided to prevent unwanted hydrodefluorination of the highly activated aryl fluoride. The Béchamp reduction (Fe/NH₄Cl) provides absolute chemoselectivity, cleanly reducing the nitro group without touching the C-F bond or the ketone.

-

Suspend 4-fluoro-3-nitroacetophenone (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 10 volumes).

-

Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

-

Heat the vigorously stirred suspension to reflux (80 °C) for 3 hours. Monitor reaction completion via TLC (Ninhydrin stain positive).

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc. Wash with brine, dry, and concentrate to yield the aniline intermediate.

Step 3: Diazotization & Hydrolysis (Sandmeyer-Type)

Objective: Synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS: 949159-95-9). Causality Check: Rapid heating of the diazonium salt is required to drive the hydrolysis forward and prevent competitive azo-coupling side reactions, yielding the pure phenol 2.

-

Dissolve 3-amino-4-fluoroacetophenone (1.0 eq) in 10% aqueous H₂SO₄ (10 volumes) and cool to 0 °C.

-

Slowly add a pre-chilled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature between 0–5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate vessel, heat a 10% aqueous H₂SO₄ solution (5 volumes) to 100 °C.

-

Slowly transfer the cold diazonium solution into the boiling sulfuric acid. Nitrogen gas evolution will be immediate.

-

Reflux for 1 hour to complete the hydrolysis.

-

Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry, and concentrate. Purify via recrystallization from Toluene/Heptane to obtain the pure phenol.

Step 4: S_N2 O-Alkylation

Objective: Synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1). Causality Check: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated and highly reactive. K₂CO₃ is chosen as the base because its pKa is perfectly tuned to deprotonate the phenol without causing aldol self-condensation of the acetophenone moiety 3.

-

Dissolve 1-(4-fluoro-3-hydroxyphenyl)ethanone (1.0 eq) in anhydrous DMF (8 volumes).

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) and 2-Bromopropane (isopropyl bromide, 1.5 eq).

-

Heat the mixture to 85 °C under a nitrogen atmosphere and stir for 12 hours.

-

Workup: Cool the mixture and quench with cold water (20 volumes). Extract with Methyl tert-butyl ether (MTBE) (3 × 10 volumes). Wash the organic layer with 1M NaOH (to remove any unreacted phenol), water, and brine.

-

Dry over Na₂SO₄ and concentrate to yield the final target, 1-(4-Fluoro-3-isopropoxyphenyl)ethanone 4.

Quantitative Data & Process Optimization

The following table summarizes the optimized reaction parameters, expected yields, and in-process control (IPC) metrics for scaling this synthesis up to the 100-gram pilot scale.

| Step | Chemical Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) | In-Process Control (IPC) |

| 1 | Electrophilic Nitration | HNO₃, H₂SO₄ | -15 to 0 | 1.5 | 65 - 80 | HPLC: <1% Starting Material |

| 2 | Béchamp Reduction | Fe powder, NH₄Cl | 80 | 3.0 | 85 - 90 | TLC: Ninhydrin (+) |

| 3 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, H₂O | 0 then 100 | 4.0 | 70 - 75 | HPLC: <0.5% Aniline |

| 4 | S_N2 O-Alkylation | iPrBr, K₂CO₃, DMF | 85 | 12.0 | 88 - 92 | HPLC: Product >99% |

References

- ChemicalBook.4'-Fluoro-3'-nitroacetophenone CAS#: 400-93-1.

- ChemScene.949159-95-9 | 1-(4-Fluoro-3-hydroxyphenyl)ethanone.

- Benchchem.Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols.

- Sigma-Aldrich.1-(4-Fluoro-3-isopropoxyphenyl)ethanone | 1394962-80-1.

Sources

Application Note: Strategic Utilization of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in Agrochemical Synthesis

This Application Note provides a comprehensive technical guide for the utilization of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS 1394962-80-1) in agrochemical discovery and process development. It focuses on its role as a versatile building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides .

Introduction: The Fluorine-Isopropoxy Motif in Modern Agrochemistry

In the pursuit of high-potency, resistance-breaking crop protection agents, the 4-fluoro-3-isopropoxyphenyl moiety has emerged as a privileged substructure. This motif combines the metabolic stability and lipophilicity modulation of fluorine with the steric bulk and hydrophobic interaction potential of the isopropoxy group.

1-(4-Fluoro-3-isopropoxyphenyl)ethanone serves as the primary "gateway" intermediate for introducing this motif. Its acetophenone core allows for divergent synthetic pathways, enabling the rapid generation of two critical precursor classes:

-

Benzoic Acids: For coupling with pyrazole/pyridine amines to form carboxamide fungicides (SDHIs).

-

Anilines: For synthesis of ureas, carbamates, and uracil-based herbicides (PPO inhibitors).

Key Physicochemical Advantages

| Parameter | Effect on Active Ingredient (AI) | Mechanism |

| Fluorine (C-4) | Metabolic Stability | Blocks para-oxidation by cytochrome P450 enzymes. |

| Isopropoxy (C-3) | Lipophilicity (LogP) | Increases membrane permeability; fills hydrophobic pockets in target enzymes (e.g., ubiquinone binding site). |

| Acetyl Group | Synthetic Versatility | Precursor to acids, esters, phenols, and heterocycles. |

Chemical Pathways & Applications[1][2][3][4][5]

The utility of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone lies in its ability to be transformed into reactive synthons. The following decision tree illustrates the primary workflows.

Pathway Visualization (Graphviz)

Figure 1: Divergent synthetic pathways from the acetophenone intermediate to key agrochemical classes.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-3-isopropoxybenzoic Acid

Application: Precursor for SDHI fungicides (e.g., analogs of Bixafen or Benzovindiflupyr). Mechanism: Haloform Oxidation.

Reagents:

-

1-(4-Fluoro-3-isopropoxyphenyl)ethanone (1.0 eq)

-

Sodium Hypochlorite (NaOCl), 10-13% solution (3.0 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

1,4-Dioxane (Solvent)

-

Sodium Sulfite (Quenching agent)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 g of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone in 50 mL of 1,4-dioxane in a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Oxidation: Add the NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

-

Quenching: Add saturated sodium sulfite solution (10 mL) to destroy excess hypochlorite. Test with starch-iodide paper (should remain white).

-

Workup: Acidify the mixture to pH 2 using 6N HCl. A white precipitate (the benzoic acid) will form.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystals.

-

Expected Yield: 85-92%

-

Purity Target: >98% (HPLC)

-

Protocol B: Synthesis of 4-Fluoro-3-isopropoxyaniline

Application: Precursor for PPO inhibitor herbicides (Uracils) or Urea insecticides. Mechanism: Beckmann Rearrangement followed by Hydrolysis.

Reagents:

-

1-(4-Fluoro-3-isopropoxyphenyl)ethanone (1.0 eq)

-

Hydroxylamine Hydrochloride (1.2 eq)

-

Sodium Acetate (1.5 eq)

-

Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl2)

-

Ethanol / Water

Step-by-Step Methodology:

-

Oxime Formation:

-

Reflux the ketone (10 g), hydroxylamine HCl (4.2 g), and NaOAc (6.2 g) in Ethanol (100 mL) for 2 hours.

-

Evaporate ethanol, add water, and filter the solid oxime. Dry thoroughly.

-

-

Rearrangement:

-

Heat the dry oxime in Polyphosphoric Acid (50 g) at 100°C for 1 hour. (Caution: Viscous, use mechanical stirring).

-

Pour onto crushed ice to precipitate the acetamide intermediate.

-

-

Hydrolysis:

-

Reflux the crude acetamide in 6N HCl (50 mL) for 4 hours.

-

Cool and basify to pH 10 with 20% NaOH solution.

-

-

Extraction: Extract the free amine with Dichloromethane (DCM).

-

Distillation: Purify the aniline by vacuum distillation (b.p. approx 130°C at 5 mmHg) or column chromatography.[1]

-

Expected Yield: 70-75% over 3 steps.

-

Analytical Profiling & Quality Control

To ensure the integrity of downstream biological data, the purity of the intermediate must be rigorously validated.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min; Hold 2 min. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Aromatic) and 210 nm (Amide/Acid) |

| Retention Time | Approx. 6.2 min (Ketone); 5.4 min (Acid); 4.8 min (Aniline) |

Impurity Profile

Common impurities to monitor:

-

3-Isopropoxyphenol: Result of incomplete acetylation or hydrolysis.

-

4-Fluoro-3-hydroxyacetophenone: Result of de-alkylation of the isopropoxy group (acid-catalyzed cleavage). Critical check: Ensure no free phenol peaks.

Safety & Handling

-

Hazards: The ketone is an organic irritant. The haloform reaction generates chloroform (carcinogen) as a byproduct; perform in a well-ventilated fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the isopropoxy ether linkage.

-

PPE: Standard lab coat, nitrile gloves, and safety goggles.

References

-

Bayer CropScience LP. (2022). Method for preparing 3-amino-1-(2,6-disubstituted phenyl) pyrazoles. Patent JP6994498B2. Link (Describes the use of fluoro-alkoxy phenyl groups in pyrazole synthesis).

-

Jescke, P. (2024).[2] Recent applications of fluorine in crop protection. Pest Management Science. Link (Review of fluorinated motifs including isopropoxy-fluoro combinations).

-

Sigma-Aldrich. (2024). Product Specification: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone.[3]Link (Physical properties and safety data).

-

Mitsui Chemicals. (2014).[2] Synthesis of Flometoquin and related intermediates.[4][1][2][5] ChemicalBook Application Note. Link (Contextual reference for fluoro-alkoxy-phenyl synthesis).

-

Han, Y., et al. (2024). Design and synthesis of 4-fluoro-3-isopropoxyphenyl derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. Link (Demonstrates the stability and binding properties of the specific moiety).

Sources

- 1. Synthesis method of flometoquin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. What is the synthesis of the insecticide Flometoquin?_Chemicalbook [chemicalbook.com]

- 3. 1-(3-Isopropoxyphenyl)ethanone | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS:1204518-38-6;Des-Methylcarbonate Hydroxy Flometoquin-西安齐岳生物 [0qy.com]

Technical Guide: Functionalization of the Ketone Group in 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

[1]

Executive Summary

This technical guide details the functionalization of the ketone moiety in 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the 3-isopropoxy-4-fluorophenyl motif provides an optimal balance of lipophilicity and metabolic stability.

We focus on three high-value transformations:

- -Bromination: A gateway to heterocyclic derivatives (thiazoles, imidazoles).

-

Enantioselective Reduction: Generating chiral secondary alcohols for stereodefined pharmacophores.

-

Reductive Amination: Installing amine functionality for diversity-oriented synthesis.[1]

Chemical Profile & Reactivity Analysis

| Property | Data |

| IUPAC Name | 1-(4-Fluoro-3-isopropoxyphenyl)ethan-1-one |

| Molecular Weight | 196.22 g/mol |

| CAS Number | 1394962-80-1 |

| Electronic State | The ketone is activated by the phenyl ring. The 4-fluoro substituent (electron-withdrawing via induction) and 3-isopropoxy group (electron-donating via resonance) create a unique "push-pull" electronic environment, making the carbonyl carbon moderately electrophilic. |

| Steric Considerations | The bulky isopropoxy group at the meta position exerts minimal steric hindrance on the distal acetyl group but significantly influences solubility and lipophilicity (cLogP ~ 2.5). |

Reaction Landscape Visualization[1][3][4]

Caption: Divergent synthetic pathways from the parent ketone scaffold.

Module A: -Functionalization (Bromination)[1][5]

Objective: Synthesis of 2-bromo-1-(4-fluoro-3-isopropoxyphenyl)ethanone. Application: Precursor for Hantzsch thiazole synthesis.

Mechanistic Insight

Direct bromination with elemental bromine (

Protocol: Selective Mono-Bromination[1]

Reagents:

-

Substrate: 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (1.0 equiv)

-

Reagent:

(2.2 equiv) -

Solvent: Ethyl Acetate (EtOAc) / Chloroform (1:1 v/v)

Step-by-Step Workflow:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.96 g) of the ketone in 50 mL of EtOAc/CHCl

(1:1). -

Addition: Add finely powdered

(22 mmol, 4.91 g) in one portion. The mixture will appear as a dark green suspension. -

Reflux: Heat the mixture to vigorous reflux (approx. 70-75°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the starting material and the appearance of a less polar spot indicates conversion.[2] The green

will turn into white

-

-

Workup: Cool to room temperature. Filter off the white

solid through a pad of Celite. -

Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for the next step. If necessary, recrystallize from cold ethanol.[2]

Critical Quality Attribute (CQA):

-

1H NMR Validation: Look for the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the

-methylene singlet (

Module B: Enantioselective Reduction

Objective: Synthesis of (S)-1-(4-Fluoro-3-isopropoxyphenyl)ethanol. Application: Chiral intermediate for stereospecific drug binding pockets.

Mechanistic Insight

Standard reduction with

Protocol: (S)-CBS Reduction[1]

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: (S)-Me-CBS-oxazaborolidine (0.1 equiv, 1M in toluene)

-

Reductant: Borane-dimethyl sulfide complex (

) (0.6 equiv) -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 100 mL flask and purge with Argon.

-

Catalyst Prep: Add (S)-Me-CBS solution (1.0 mmol) and anhydrous THF (20 mL). Cool to 0°C.

-

Borane Addition: Add

(6.0 mmol) to the catalyst solution. Stir for 15 min. -

Substrate Addition: Dissolve the ketone (10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes via syringe pump.

-

Why Slow Addition? To maintain a low concentration of free ketone, ensuring it binds to the catalyst before reacting with free borane (which would cause racemic reduction).[2]

-

-

Quench: After TLC confirms completion (~1 hour), carefully quench with Methanol (5 mL) at 0°C (Caution:

gas evolution). -

Workup: Concentrate, redissolve in ether, wash with 1N HCl (to remove catalyst), saturated

, and brine. -

Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Module C: Reductive Amination

Objective: Synthesis of N-substituted derivatives. Application: Introduction of amine pharmacophores.

Mechanistic Insight

Acetophenones are sterically more hindered and less electrophilic than aldehydes. Direct reaction with amines often leads to poor imine conversion. We employ Titanium(IV) isopropoxide (

Workflow Visualization

Caption: Lewis-acid mediated reductive amination workflow.

Protocol: Ti(OiPr)4 Mediated Amination

Reagents:

-

Substrate: 1.0 equiv

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Lewis Acid:

(1.5 equiv) -

Reductant:

(1.5 equiv)[1] -

Solvent: THF (dry) and Methanol

Step-by-Step Workflow:

-

Imine Formation: In a dry vial, mix the ketone (5 mmol), amine (6 mmol), and

(7.5 mmol).[2] Stir neat or in minimal THF at room temperature for 12 hours.-

Note: The mixture will become viscous.

-

-

Dilution: Dilute the mixture with anhydrous Methanol (10 mL).

-

Reduction: Cool to 0°C. Add

(7.5 mmol) portion-wise. (Caution: Exothermic). -

Quench: Stir for 2 hours at room temp. Quench by adding 1N NaOH (5 mL).

-

Observation: A white/yellow precipitate of Titanium dioxide (

) will form.

-

-

Filtration: Filter the suspension through Celite to remove titanium salts. Wash the pad with EtOAc.

-

Purification: The filtrate is extracted with EtOAc, dried over

, and purified via amine-functionalized silica gel chromatography.

References

-

King, L. C., & Ostrum, G. K. (1964).[2] Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.[2] Link

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.[2] Link

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[2] Link

Troubleshooting & Optimization

Technical Guide: Optimization of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Synthesis

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS 1394962-80-1).

Executive Summary

The synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone typically proceeds via the O-alkylation of the commercially available precursor 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS 949159-95-9) with an isopropyl halide.

While conceptually simple, this reaction is frequently plagued by competitive E2 elimination , leading to the consumption of the electrophile (isopropyl halide) into propene gas, resulting in stalled conversion and poor yields. This guide addresses the kinetic and thermodynamic bottlenecks of this specific transformation.

Core Reaction Scheme

The target transformation involves the nucleophilic attack of the phenoxide ion on the secondary carbon of the isopropyl group.

Figure 1: Reaction pathway showing the competition between substitution (SN2) and elimination (E2).

Optimized Protocol (Standard Operating Procedure)

This protocol is engineered to maximize the SN2/E2 ratio.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 3'-Hydroxy-4'-fluoroacetophenone | 1.0 | Substrate | Limiting reagent. |

| 2-Bromopropane | 1.5 – 2.0 | Electrophile | Volatile (bp 59°C). Excess required due to elimination. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous, micronized preferred. |

| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst | Finkelstein catalyst; converts Br to I in situ. |

| DMF (N,N-Dimethylformamide) | [0.5 M] | Solvent | Polar aprotic is essential for SN2. |

Step-by-Step Workflow

-

Charge: To a reaction vessel equipped with a magnetic stir bar, add 3'-Hydroxy-4'-fluoroacetophenone (1.0 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv).

-

Solvate: Add anhydrous DMF (concentration ~0.5 M relative to substrate). Stir for 10 minutes at room temperature to ensure partial deprotonation.

-

Addition: Add 2-Bromopropane (1.5 equiv) in one portion.

-

Reaction:

-

Option A (Sealed Tube - Recommended): Seal the vessel and heat to 60°C for 6–12 hours. Sealing prevents the loss of volatile bromide and propene, keeping the effective concentration of electrophile high.

-

Option B (Reflux): If using standard glassware, attach a reflux condenser (cooled to 0°C) and heat to 55°C . You may need to add an additional 0.5 equiv of bromide after 4 hours.

-

-

Monitor: Check via TLC (Hexane:EtOAc 4:1) or HPLC.[1] Look for the disappearance of the phenol (more polar).

-

Workup:

Troubleshooting & FAQs

Issue 1: Incomplete Conversion (Stalled Reaction)

Symptom: The reaction stops at 60-70% conversion. Adding more time does not help. The alkyl halide spot is gone from TLC. Root Cause: The secondary halide (2-bromopropane) has undergone E2 elimination to form propene gas, which escapes the mixture. The electrophile is depleted before the nucleophile.

-

Corrective Action:

-

Add more electrophile: Add another 0.5–1.0 equiv of 2-bromopropane and continue heating.

-

Lower Temperature: Reduce temperature to 50°C. SN2 is less sensitive to temperature than E2; lower heat favors substitution slightly.

-

Switch Reagent: Use 2-Iodopropane (more reactive, lower temp required) or Isopropyl Methanesulfonate (mesylate).

-

Issue 2: Low Yield due to "Oiling Out" or Emulsions

Symptom: The product is an oil that traps DMF, making it difficult to crystallize or purify. Root Cause: DMF is miscible with water and difficult to partition.

-

Corrective Action:

-

LiCl Wash: During workup, wash the organic phase with 5% Lithium Chloride solution. This pulls DMF into the aqueous phase effectively.

-

Alternative Solvent: Switch to Acetonitrile (MeCN) . It is easier to remove (bp 82°C) but the reaction will be slower (requires reflux ~80°C).

-

Issue 3: New Impurity appearing just above the Product

Symptom: A spot appears close to the product on TLC.[1][2] Root Cause: C-Alkylation . Phenoxides are ambident nucleophiles. While O-alkylation is preferred in polar aprotic solvents, high temperatures or very "hard" bases can promote C-alkylation on the ring (ortho to the phenol).

-

Corrective Action:

-

Milder Base: Ensure you are using K₂CO₃, not KOH or NaH.

-

Control Exotherm: Do not overheat. Keep T < 80°C.

-

Issue 4: Can I use the Mitsunobu Reaction instead?

Question: "I want to avoid the elimination issue entirely. Can I use Isopropanol?" Answer: Yes. The Mitsunobu reaction is a viable alternative if the SN2 route fails.

-

Protocol: Phenol (1.0 eq), Isopropanol (1.2 eq), PPh₃ (1.2 eq) in THF. Cool to 0°C, then add DIAD/DEAD (1.2 eq) dropwise.

-

Pros: No elimination side product; mild conditions (RT).

-

Cons: Atom economy is poor (generates Ph₃PO and hydrazine byproduct); purification can be harder.

Decision Logic for Optimization

Use this flowchart to diagnose your specific yield issue.

Figure 2: Troubleshooting logic flow for optimizing the alkylation step.

References

-

ChemicalBook. (2023). 1-(4-Fluoro-3-isopropoxyphenyl)ethanone Basic Information. Link

-

PubChem. (2025).[3] 1-(4-Fluoro-3-hydroxyphenyl)ethanone Compound Summary. Link

-

Google Patents. (2016). WO2016109559A2 - Small molecule inhibitors of lactate dehydrogenase. (Context for related intermediates). Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Technical Support Center: Purification of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the purification of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone (CAS: 1394962-80-1).[1][2]

This molecule is a lipophilic acetophenone derivative, typically synthesized via the O-alkylation of 1-(4-fluoro-3-hydroxyphenyl)ethanone using an isopropyl halide.[1] The primary challenge in purifying this compound is separating the neutral product from unreacted phenolic starting material and preventing "oiling out" during crystallization due to the flexible isopropoxy chain.

Physicochemical Snapshot

| Property | Data | Technical Note |

| Molecular Formula | MW: 196.22 g/mol | |

| State (Pure) | Low-melting solid or Viscous Oil | Often persists as a supercooled liquid.[1] |

| Solubility | Soluble in EtOAc, DCM, MeOH | Insoluble in water.[1] |

| Key Impurity | Unreacted Phenol (Starting Material) | Acidic ( |

| Boiling Point | ~280°C (Predicted) | Do not attempt atmospheric distillation. |

Critical Pre-Purification Protocol: The "Base Wash"

User Issue: "I ran a column, but my product still contains 5-10% starting material."

Root Cause: The starting material (1-(4-fluoro-3-hydroxyphenyl)ethanone) and the product have similar polarities on silica gel, causing co-elution (tailing).[1]

The Fix: You must exploit the acidity of the phenolic impurity before chromatography. This is a self-validating system : if the pH is correct, the separation is chemically guaranteed.[1]

The "Base Wash" Workflow

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

The Scrubber: Wash the organic layer 2x with 1M NaOH (or 10%

). -

Validation: Check the aqueous wash by acidifying a small aliquot with HCl. If a precipitate forms, you have successfully removed the impurity.[1]

-

Neutralization: Wash the organic layer 1x with Brine, dry over

, and concentrate.

Troubleshooting Guide: Purification Methods

Method A: Recrystallization (For Solids)

Recommended for purity >98% when the compound solidifies.[1]

Q: My product is "oiling out" (forming droplets) instead of crystallizing. What is wrong? A: This occurs when the temperature is above the solvent-mixture saturation point, or the cooling is too rapid.[1] The isopropoxy group adds rotational freedom, inhibiting lattice formation.[1]

Protocol: The "Two-Solvent" Fix

-

Dissolve crude solid in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-45°C).

-

Slowly add Hexane (or Heptane) dropwise until persistent cloudiness appears.

-

Add one drop of EtOAc to clear the solution.

-

Crucial Step: Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface.

-

Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not put it directly in the fridge.

-

Once solids appear, move to 4°C.

Method B: Flash Chromatography (For Oils)

Recommended if the compound refuses to solidify.[1]

Q: The spots on my TLC are streaking. How do I fix this? A: Streaking usually indicates residual acidic species or column overload.[1]

Optimized Column Conditions:

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

-

Start: 95:5 (Hex:EtOAc) to elute non-polar impurities (e.g., isopropyl halides).[1]

-

Ramp: 90:10

80:20 to elute the product.

-

-

Loading: Load the crude as a liquid (if oil) or adsorbed onto silica (dry load) to prevent band broadening.[1]

Diagnostic Flowchart

The following diagram illustrates the decision logic for purifying this specific intermediate.

Caption: Decision tree for isolating 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, prioritizing chemical removal of impurities before physical separation.

Frequently Asked Questions (FAQs)

Q1: Can I distill this compound to purify it? A: Not recommended. While acetophenones are stable, the isopropoxy ether linkage can undergo thermal cleavage (dealkylation) at high temperatures (>200°C) required for atmospheric distillation. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 150°C.[1]

Q2: Why is my yield lower than expected after the Base Wash? A: You may be forming an emulsion or the product might have partial solubility in the aqueous phase if the ionic strength is low.

-

Fix: Saturate the aqueous layer with NaCl (Brine) during the extraction to "salt out" the organic product. Ensure you back-extract the aqueous basic layer with one portion of EtOAc to recover any trapped product.[1]

Q3: How do I confirm the structure is correct? A: Look for these diagnostic NMR signals:

-

NMR: A septet at

-

NMR: A singlet around

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link][1]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for recrystallization of low-melting solids and phenol removal).

Sources

Technical Support Center: Production of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its production. Our focus is on providing not just solutions, but also the underlying chemical principles to empower users to proactively control their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway for 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, and where do impurities typically originate?

The most prevalent and industrially scalable method for synthesizing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone is the Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene.[1][2][3] This reaction involves the electrophilic aromatic substitution of an acetyl group onto the aromatic ring, typically using acetyl chloride or acetic anhydride as the acylating agent and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Impurities are not just random occurrences; they are logical consequences of the reaction chemistry. They can be broadly categorized as follows:

-

Process-Related Impurities: These are substances that arise directly from the main reaction or subsequent work-up steps. They include unreacted starting materials, isomeric by-products, and products of side-reactions.[4][5]

-